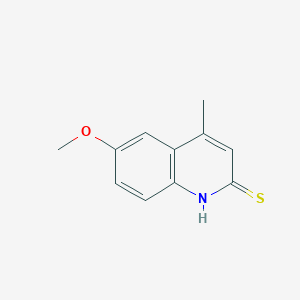

6-Methoxy-4-methylquinoline-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methyl-1H-quinoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-5-11(14)12-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEWCRNTYVTZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359072 | |

| Record name | 6-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671612 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52323-10-1 | |

| Record name | 6-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 6 Methoxy 4 Methylquinoline 2 Thiol

Oxidative Transformations and Products

The sulfur atom of the thiol group is susceptible to oxidation, leading to the formation of more highly oxidized sulfur species. This compound can be oxidized to form corresponding sulfoxides or sulfones .

The oxidation of the thiol or its tautomeric thione form can be controlled to yield either the sulfoxide (B87167) or the sulfone. The reaction typically proceeds through an intermediate S-alkylated derivative (sulfide), which is then oxidized. Common oxidizing agents such as hydrogen peroxide (H₂O₂), potentially with catalysts like tantalum carbide or niobium carbide, or urea-hydrogen peroxide adducts are effective for these transformations organic-chemistry.orgorganic-chemistry.org. The degree of oxidation is dependent on the reaction conditions and the stoichiometry of the oxidizing agent. Selective oxidation to the sulfoxide can be achieved under milder conditions, while stronger conditions or an excess of the oxidant will lead to the corresponding sulfone organic-chemistry.org.

Table 1: Oxidative Transformations of 6-Methoxy-4-methylquinoline-2-thiol Derivatives This table illustrates the general transformation; specific reaction conditions for this exact substrate may vary.

| Starting Material | Reagent | Product |

| 6-Methoxy-4-methyl-2-(alkylthio)quinoline | Hydrogen Peroxide (controlled) | 6-Methoxy-4-methyl-2-(alkylsulfinyl)quinoline (Sulfoxide) |

| 6-Methoxy-4-methyl-2-(alkylthio)quinoline | Hydrogen Peroxide (excess) / other strong oxidants | 6-Methoxy-4-methyl-2-(alkylsulfonyl)quinoline (Sulfone) |

Reductive Modifications

Reductive treatment of this compound can be employed to remove the sulfur-containing group, a process known as desulfurization. This reaction converts the compound into the corresponding quinoline (B57606) derivative lacking the thiol functionality . While classic reagents like Raney nickel can be used, they often suffer from poor functional group tolerance. Modern methods offer milder and more selective alternatives. For instance, molybdenum hexacarbonyl [Mo(CO)₆] has been shown to effectively mediate the desulfurization of aryl thiols, removing the sulfhydryl group while tolerating other functionalities like methoxy (B1213986) groups organic-chemistry.org. This process typically involves heating the thiol with the reagent in a suitable solvent.

Table 2: Reductive Desulfurization This table illustrates the general transformation; specific reaction conditions for this exact substrate may vary.

| Starting Material | Reagent | Product |

| This compound | Molybdenum Hexacarbonyl [Mo(CO)₆] | 6-Methoxy-4-methylquinoline (B1630382) |

Nucleophilic Substitution Reactions Involving the Thiol Moiety

The thiol group is an excellent nucleophile, particularly in its deprotonated thiolate form. This allows it to readily participate in nucleophilic substitution reactions with various electrophiles, providing a key route for derivatization . These reactions are believed to proceed via the more nucleophilic thiol tautomer.

Alkylation: The sulfur atom can be easily alkylated by reaction with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base to form 2-alkylthio-quinoline derivatives. This S-alkylation is a common strategy to introduce diverse alkyl chains onto the quinoline scaffold nih.gov.

Acylation: Similarly, acylation can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction, typically performed in the presence of a base, yields 2-acylthio-quinoline derivatives, which are essentially thioesters.

These derivatization strategies are fundamental for modifying the compound's properties and for building more complex molecular architectures.

Table 3: Nucleophilic Substitution Reactions This table illustrates general transformations; specific reaction conditions for this exact substrate may vary.

| Reaction Type | Starting Material | Reagent Example | Product Class |

| Alkylation | This compound | Alkyl Halide (e.g., CH₃I) | 2-Alkylthio-6-methoxy-4-methylquinoline |

| Acylation | This compound | Acyl Chloride (e.g., CH₃COCl) | S-(6-Methoxy-4-methylquinolin-2-yl) thioacetate |

Tautomerism and its Influence on Reactivity (Thione-Thiol Tautomerism)

An essential aspect of the chemistry of this compound is its existence as a mixture of two rapidly interconverting tautomers: the thiol form (this compound) and the thione form (6-methoxy-4-methyl-1H-quinolin-2-thione). ias.ac.inresearchgate.net

The position of this equilibrium is sensitive to the compound's environment. In dilute solutions of nonpolar solvents, the thiol form tends to predominate. However, in polar solvents and in the solid state, the equilibrium significantly shifts towards the more stable thione tautomer researchgate.net. The stability of the thione form is partly attributed to the formation of a more favorable resonance contributor where the negative charge resides on the nitrogen atom and the C=S double bond is present stackexchange.com.

This tautomerism has a profound impact on reactivity:

Nucleophilic Reactions: Reactions such as alkylation and acylation are understood to proceed through the thiol tautomer, which possesses the nucleophilic -SH group researchgate.net. Although it may be the minor species in the equilibrium under certain conditions, its continuous formation via tautomerization allows the reaction to proceed to completion.

Stability: The predominance of the stable thione tautomer can prevent spontaneous oxidation of the compound to the corresponding disulfide, which is a common reaction for many simple thiols ias.ac.in.

Therefore, understanding the thione-thiol equilibrium is crucial for predicting and controlling the chemical behavior of this compound and designing effective synthetic strategies.

Spectroscopic and Structural Elucidation of 6 Methoxy 4 Methylquinoline 2 Thiol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods has been employed to elucidate the molecular structure of 6-methoxy-4-methylquinoline-2-thiol and its analogues. These techniques provide complementary information, allowing for a thorough characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide key insights into the substitution patterns on the heterocyclic and benzenoid rings.

The ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule. The carbon of the methyl group would appear at high field (around 18-26 ppm), while the methoxy (B1213986) carbon would be found around 55 ppm. rsc.orgmdpi.com The carbons of the quinoline ring would resonate in the range of 104-160 ppm, with the carbon bearing the thiol group (C2) appearing in the downfield region. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| 4-CH₃ | 2.2 - 2.7 (s) | 18 - 26 |

| 6-OCH₃ | ~3.8 (s) | ~55 |

| Aromatic-H | 7.0 - 8.5 (m) | - |

| Quinoline-C | - | 104 - 160 |

| C=S | - | >178 |

Note: These are predicted values based on data from similar compounds. 's' denotes a singlet and 'm' denotes a multiplet.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a characteristic S-H stretching vibration around 2550 cm⁻¹, although its intensity can be weak. The C=S stretching vibration of the thione tautomer is also a key feature, typically appearing in the region of 1100-1200 cm⁻¹. The quinoline ring itself will give rise to several characteristic bands, including C=C and C=N stretching vibrations between 1450 and 1600 cm⁻¹. The C-O stretching of the methoxy group would be observed around 1260 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. For 2-quinolinethiol, signature SERS (Surface-Enhanced Raman Scattering) peaks have been observed at 1369, 1322, 779, and 600 cm⁻¹. researchgate.net These peaks are associated with the vibrational modes of the quinoline ring system.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| S-H Stretch | ~2550 | - |

| C=C, C=N (Quinoline) | 1450 - 1600 | 1369, 1322 |

| C-O (Methoxy) | ~1260 | - |

| Ring Vibrations | - | 779, 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is influenced by the extent of conjugation and the presence of various functional groups. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV-Vis region due to π-π* transitions. acs.org For 2-hydroxy-4-methylquinoline, electronic absorption spectra have been recorded in various solvents to study its solvatochromic behavior. researchgate.net The introduction of a methoxy group and a thiol group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule, due to the extension of the conjugated system and the electron-donating nature of these substituents.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For various quinoline derivatives, HRMS (ESI+) has been used to confirm their calculated molecular formulas. rsc.org For this compound (C₁₁H₁₁NOS), the expected monoisotopic mass is approximately 205.0561 g/mol . Elemental analysis would further confirm the empirical formula by providing the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values within a narrow tolerance (typically ±0.4%).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related quinoline derivatives provide insight into the expected solid-state structure. For example, the crystal structure of diethyl 2-((2-mercaptoquinolin-3-yl)methylene)malonate reveals a nearly planar quinoline ring system. researchgate.net

Theoretical and Computational Investigations of 6 Methoxy 4 Methylquinoline 2 Thiol

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and properties of quinoline (B57606) derivatives. nih.gov DFT methods, such as B3LYP and B3PW91, are frequently used to perform these calculations, often in conjunction with various basis sets like 6-311G(d,p). epstem.net

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable conformation. For 6-Methoxy-4-methylquinoline-2-thiol, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The presence of the methoxy (B1213986) and methyl groups, along with the thiol group, can lead to different possible conformations. ontosight.ai DFT calculations can predict the tautomeric preferences between the thiol and thione forms. The electron-donating methoxy group at position 6 and the methyl group at position 4 influence the stability of these tautomers.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests that the molecule is more reactive. For quinoline derivatives, modifications in substituent groups can modulate the HOMO and LUMO energies. chemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP surface is colored to represent different electrostatic potential values, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). wolfram.com For molecules with polar atoms like oxygen, nitrogen, and sulfur, the MEP map can highlight areas of high electron density. mdpi.comscispace.com In the case of this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms would exhibit positive potential.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.net These calculated shifts can be correlated with experimental values to aid in the assignment of signals in the NMR spectrum. epstem.netrsc.org For instance, the chemical shift of the methoxy group protons is typically around 3.8 ppm.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrations would include the S-H stretch (around 2550 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule. nih.gov

Analysis of Non-Linear Optical (NLO) Properties

Computational methods are also utilized to investigate the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics. Calculations of parameters such as the first-order hyperpolarizability can indicate a molecule's potential for NLO applications. The presence of donor and acceptor groups in a conjugated system, as is the case in many quinoline derivatives, can enhance NLO properties.

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be used to study its interactions with biological targets. Molecular dynamics (MD) simulations, for example, can provide insights into the conformational changes of the molecule over time and its binding modes with proteins or enzymes. This is particularly relevant given that quinoline derivatives are known to exhibit a variety of biological activities. ontosight.aimdpi.com

Ligand-Protein Interaction Studies via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various biological targets.

Quinoline derivatives, a class to which this compound belongs, are recognized for their wide range of biological activities, including anti-malarial, anti-bacterial, and anti-inflammatory properties. ontosight.ai The specific biological activities of this compound are influenced by its methoxy, methyl, and thiol substituents, which dictate its interactions with biological targets. ontosight.ai The thiol group, in particular, can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and disrupting cellular processes, which is a key aspect of its antimicrobial or anticancer effects.

Molecular docking simulations have been employed to study the binding affinity of quinoline derivatives to various protein targets. For instance, studies on similar quinoline structures have demonstrated their potential as potent inhibitors of Hepatitis B Virus (HBV) replication. mdpi.comnih.gov These studies help in understanding the binding modes and interactions of the ligands with the active sites of proteins.

A study on 2H-thiopyrano[2,3-b]quinoline derivatives, which share a structural resemblance, revealed their binding affinity against the CB1a protein. nih.gov The docking results for these compounds showed binding affinity values ranging from -5.3 to -6.1 Kcal/mol, indicating a stable interaction. nih.gov The analysis identified key amino acid residues involved in the interaction, such as ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, and GLU-9. nih.gov Such detailed interaction data is vital for the rational design of more potent and selective inhibitors.

| Compound Type | Protein Target | Binding Affinity (Kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 |

Simulation of Molecular Flexibility and Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. These simulations provide a detailed view of the flexibility of the ligand and the stability of the ligand-protein complex over time.

For quinoline-based compounds, MD simulations have been utilized to verify the stability of docked complexes and their molecular interactions. researchgate.net A study on novel quinoline‐thiosemicarbazide hybrids involved MD simulations to check the stability of the best-docked compound with its protein target. researchgate.net This type of analysis is crucial to ensure that the interactions predicted by molecular docking are maintained in a dynamic environment.

The flexibility of the this compound molecule and its derivatives is an important factor in their binding to protein targets. The ability of the molecule to adopt different conformations can influence its binding affinity and specificity.

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the crystal packing and solid-state properties of a compound. Techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed for this purpose.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.orgnih.gov For various quinoline derivatives, Hirshfeld surface analysis has revealed the importance of different types of contacts in the crystal packing. For example, in the crystal structure of a related isoquinoline (B145761) derivative, H⋯H (47.6%), O⋯H/H⋯O (19.7%), C⋯H/H⋯C (12.5%), and N⋯H/H⋯N (11.6%) interactions were found to be the most significant contributors to the surface contacts. nih.gov In another study of a quinoline derivative, H⋯H contacts were dominant (43.8%), followed by C⋯H/H⋯C (14.3%), N⋯H/H⋯N (14.1%), and O⋯H/H⋯O (9.9%). nih.gov These analyses confirm that van der Waals forces and hydrogen bonding are the primary forces governing the crystal packing. nih.govnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net QTAIM analysis can identify and characterize all possible interactions between a pair of nuclei, including those that are considered weak or non-conventional. researchgate.net This method allows for the quantification of the strength of these interactions.

| Compound Type | Contribution to Hirshfeld Surface Contacts (%) | |||

|---|---|---|---|---|

| H⋯H | O⋯H/H⋯O or C⋯H/H⋯C | C⋯H/H⋯C or N⋯H/H⋯N | N⋯H/H⋯N or O⋯H/H⋯O | |

| Isoquinoline derivative | 47.6 | 19.7 | 12.5 | 11.6 |

| Quinoline derivative | 43.8 | 14.3 | 14.1 | 9.9 |

Investigation of Biological Activities and Mechanisms in in Vitro Models

Anticancer Activity in Cellular Models (In Vitro)

Proposed Mechanisms of Action Related to the Thiol Group

The biological activity of 6-Methoxy-4-methylquinoline-2-thiol is largely attributed to its thiol (-SH) group. It is proposed that this functional group can form covalent bonds with various proteins and enzymes within cells. This interaction has the potential to inhibit the activity of these essential molecules, thereby disrupting cellular processes that are critical for the survival and proliferation of cancer cells.

Interactions with Specific Biological Targets

Further research has delved into the specific molecular targets of this compound.

Matrix Metalloproteinases (MMPs): This compound has been investigated for its potential to inhibit matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes that play a crucial role in the breakdown of the extracellular matrix, a process that is essential for tumor invasion and metastasis. Specifically, research has pointed to the role of MMP2, MMP9, and MMP14 in promoting the migration of ovarian cancer cells. nih.gov The ability of this compound to interact with and potentially inhibit these enzymes suggests a mechanism for suppressing cancer progression. nih.gov

Epidermal Growth Factor Receptor (EGFR): The broader class of quinoline (B57606) derivatives has been extensively studied for their interaction with the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com EGFR is a key protein involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. nih.govmdpi.com Aberrant EGFR signaling is a known driver in the development and progression of many cancers. mdpi.com While direct studies on this compound's interaction with EGFR are part of the broader investigation into quinoline-based compounds, this remains an area of interest for its potential anticancer mechanism. nih.gov

Antimicrobial Activity Profile (In Vitro)

In vitro studies have also revealed the antimicrobial properties of this compound.

Efficacy Against Gram-Positive Bacteria and Yeast

Research has demonstrated that this compound is effective against certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the in vitro antimicrobial activity of this compound against specific microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Escherichia coli ATCC 35218 | 15.63 |

| Staphylococcus aureus ATCC 6538 | 31.25 |

| Methicillin-resistant S. aureus | 7.81 |

Data sourced from in vitro studies.

Selectivity in Antimicrobial Action

The data indicates a degree of selectivity in the antimicrobial action of this compound. Notably, some studies have reported no efficacy against Gram-negative bacteria, suggesting that its mechanism of action may be more specific to the cellular structures or metabolic pathways of Gram-positive bacteria and yeast. This selectivity is an important aspect of its antimicrobial profile, as it could potentially target specific pathogens while leaving others unaffected.

Antioxidant and Antiradical Properties (In Vitro)

The antioxidant and antiradical properties of quinoline derivatives, the class of compounds to which this compound belongs, have been a subject of scientific interest. mdpi.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. While the broader class of compounds is known for these properties, specific in vitro antioxidant data for this compound is an area of ongoing investigation.

Other Investigated Biological Activities (In Vitro)

Scientific inquiry into the biological effects of the chemical compound this compound has explored its potential in various in vitro models. Research has extended to its influence on cellular responses to hypoxic and ischemic conditions, as well as its potential role as a latency-reversing agent in the context of HIV-1.

Anti-Hypoxic and Anti-Ischemic Effects

Currently, there is a lack of specific published in vitro studies investigating the direct anti-hypoxic or anti-ischemic effects of this compound. While the broader class of quinoline derivatives has been a subject of interest in various therapeutic areas, dedicated research on this particular compound's ability to protect cells from low-oxygen or restricted blood supply conditions is not available in the public scientific literature.

Latency Reversing Agent Potential in HIV-1 Models (In Vitro)

The potential for this compound to act as a latency-reversing agent (LRA) in HIV-1 models has been considered within the broader exploration of quinoline derivatives for anti-HIV applications. ibs.re.krnih.govnih.gov The "shock and kill" strategy for HIV-1 eradication relies on LRAs to reactivate the latent virus, making infected cells visible to the immune system. nih.govnih.gov However, specific in vitro studies using models like J-Lat cells to evaluate the efficacy of this compound in reactivating latent HIV-1 have not been reported.

The mechanisms by which some quinoline-based compounds exert their anti-HIV effects involve the modulation of cellular pathways critical for viral transcription, such as those involving Histone Deacetylases (HDACs) and the Nuclear Factor of Activated T-cells (NFAT). nih.govabcam.com

Histone Deacetylase (HDAC) Inhibition:

HDAC inhibitors are a recognized class of LRAs that function by increasing histone acetylation, leading to a more open chromatin structure that facilitates HIV-1 transcription. nih.gov While a variety of compounds, including some with quinoline scaffolds, have been investigated as HDAC inhibitors, there are no specific published data from in vitro HDAC inhibition assays for this compound. abcam.com Therefore, its potency and selectivity towards different HDAC isozymes remain uncharacterized.

Nuclear Factor of Activated T-cells (NFAT) Pathway Inhibition:

The NFAT pathway is crucial for T-cell activation and is also implicated in the regulation of HIV-1 transcription. abcam.com Some studies have shown that analogs of certain quinoline derivatives can stimulate NFAT DNA binding, contributing to the reactivation of latent HIV-1. abcam.com Conversely, other molecular structures have been shown to inhibit NFAT translocation and suppress T-cell activation. However, there is no direct experimental evidence from in vitro studies detailing the specific effects of this compound on the NFAT signaling pathway in T-cells.

Advanced Applications in Materials Science and Medicinal Chemistry Research

Applications as Synthetic Building Blocks in Organic Synthesis

6-Methoxy-4-methylquinoline-2-thiol serves as a valuable starting material for the synthesis of more complex molecules. Its utility as a synthetic building block stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.

The thiol group is particularly important, enabling reactions such as:

Oxidation: The thiol can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to the corresponding quinoline (B57606) derivative lacking the thiol group.

Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles like alkyl halides and acyl chlorides to generate a range of thioether and thioester derivatives.

These reactions highlight the compound's role in creating diverse molecular architectures. For instance, the synthesis of various heterocyclic compounds often starts from quinoline derivatives, which can be modified through established protocols. ajchem-a.comnih.govorganic-chemistry.org The ability to introduce different substituents allows for the fine-tuning of the molecule's properties for specific applications.

Potential in Coordination Chemistry as N,S-Ligands

The presence of both a nitrogen atom in the quinoline ring and a sulfur atom in the thiol group makes this compound a potential bidentate N,S-ligand. Such ligands are capable of forming stable complexes with a variety of transition metals. researchgate.netsemanticscholar.org The coordination of metal ions to N,S-ligands can lead to the formation of complexes with interesting structural and electronic properties.

Research on related quinoline-based ligands has demonstrated their ability to coordinate with metals like copper, nickel, cobalt, and zinc. nih.govnih.govresearchgate.net For example, thiosemicarbazones derived from quinolones have been shown to form complexes with Cu(I), Cu(II), and Ni(II). nih.gov Similarly, quinoline-2-carboxaldehyde thiosemicarbazones form complexes with Cu(II) and Ni(II). nih.gov While specific studies on the coordination complexes of this compound are not extensively documented, the known chemistry of similar quinoline thiols suggests its strong potential for forming stable metal complexes. researchgate.netsemanticscholar.org

Table 1: Examples of Metal Complexes with Quinoline-based Ligands

| Ligand Type | Metal Ions | Resulting Complex Structure | Reference |

|---|---|---|---|

| Thiosemicarbazones from 2-quinolone | Cu(I), Cu(II), Ni(II) | Monodentate and bidentate complexes | nih.gov |

| Quinoline-2-carboxaldehyde thiosemicarbazones | Cu(II), Ni(II) | Square planar and octahedral complexes | nih.gov |

| Julolidine–quinoline based Schiff base | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Dinuclear and mononuclear complexes | rsc.org |

Emerging Roles in Electronic and Photonic Materials

Quinoline derivatives are increasingly investigated for their applications in electronic and photonic materials due to their inherent photophysical properties. researchgate.netnih.govresearchgate.net The extended π-system of the quinoline ring can give rise to fluorescence and other desirable optical characteristics. The introduction of substituents like the methoxy (B1213986) and thiol groups in this compound can further modify these properties.

While direct applications of this specific compound in electronic and photonic devices are still emerging, related quinoline derivatives have shown promise in several areas:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as emitting materials in OLEDs. nih.govgoogle.com

Photovoltaics: Metal complexes of quinoline derivatives are being explored for use in third-generation solar cells. nih.govresearchgate.net

Fluorescent Probes: The fluorescent properties of some quinoline derivatives make them suitable for use in biological imaging. researchgate.net

The development of new technologies continues to uncover novel applications for quinoline-based materials in electroluminescence and photochromism. researchgate.net

Development of Chemosensors

The structural features of this compound make it a candidate for the development of chemosensors. The quinoline moiety can act as a fluorophore, while the thiol group provides a binding site for specific analytes, such as metal ions. researchgate.netsemanticscholar.org

The principle behind such sensors often involves a change in the fluorescence properties of the molecule upon binding to a target analyte. For example, the interaction with a metal ion can lead to fluorescence quenching or enhancement through processes like photoinduced electron transfer (PET). researchgate.netsemanticscholar.orgasianpubs.org

Research on quinoline-2-thiol (B7765226) and its alkylated derivatives has demonstrated their potential as fluorescent sensors for metal ions like Hg²⁺, Ag⁺, and Cu²⁺, as well as for changes in pH. researchgate.netsemanticscholar.org Quinoline-based thiosemicarbazones have also been developed as colorimetric chemosensors for anions like fluoride (B91410) and cyanide. nih.govresearchgate.net Furthermore, Schiff bases derived from substituted phenols have been successfully used as fluorescent sensors for various metal ions, including Zn²⁺, Al³⁺, and Cd²⁺. asianpubs.orgnih.gov Although specific chemosensor applications of this compound are yet to be fully explored, the foundational chemistry of related compounds suggests a promising future in this field. nih.govnih.gov

Q & A

Q. Q1. What are the established synthetic routes for 6-methoxy-4-methylquinoline-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via:

- Thiolation of pre-functionalized quinolines : React 6-methoxy-4-methylquinoline with thiourea or ammonium thiocyanate under acidic conditions (e.g., HCl, 150°C, 5–6 h) to introduce the thiol group at position 2 .

- Heterocyclization : Start with 6-amino-4-methylquinoline derivatives; react with CS₂ or phenyl isothiocyanate to form thiolated intermediates, followed by deprotection .

Q. Critical Factors :

- Temperature (>100°C) and prolonged reaction times improve thiourea cyclization but may degrade sensitive functional groups.

- Solvent polarity (e.g., ethanol vs. dioxane) affects regioselectivity and byproduct formation .

Q. Q2. How is the purity and structure of this compound validated in academic research?

Methodological Answer:

- Chromatography : Use HPLC with C18 columns (mobile phase: MeCN/H₂O + 0.1% TFA) to assess purity (>95% required for biological assays) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy δ ~3.8 ppm, thiol proton absence due to tautomerism) .

- FT-IR : Detect S–H stretch (~2550 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S ratios (±0.4% tolerance) .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (methoxy, methyl) impact the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Methoxy Group : Electron-donating (-OCH₃) at position 6 stabilizes the quinoline ring via resonance, reducing electrophilicity at position 2. This necessitates stronger nucleophiles (e.g., Grignard reagents) for further functionalization .

- Methyl Group : The -CH₃ at position 4 sterically hinders axial attack but enhances stability of thiol tautomers (e.g., thione forms) .

Case Study :

In Friedel-Crafts alkylation, the methyl group reduces reactivity by 30% compared to unsubstituted quinoline thiols, as shown in kinetic studies .

Q. Q4. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Methodological Answer:

- Contradiction : Some studies report antimicrobial activity (MIC ~5 µM), while others show no efficacy against Gram-negative bacteria .

- Resolution :

- Strain-Specificity : Test across standardized panels (e.g., ATCC strains) to rule out variability.

- Solubility Factors : Poor aqueous solubility (logP ~2.8) may artificially reduce activity; use DMSO carriers ≤1% .

- Metabolite Interference : LC-MS/MS can detect thiol oxidation products (e.g., disulfides) that may confound results .

Q. Q5. How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer:

- DFT Calculations : Predict tautomeric preferences (thiol vs. thione) using B3LYP/6-31G(d) to guide solvent selection (e.g., polar aprotic solvents stabilize thiols) .

- Docking Studies : Screen derivatives against target proteins (e.g., SARS-CoV-2 Mpro) to prioritize synthesis of high-affinity analogs .

Q. Workflow :

Generate 3D conformers (Open Babel).

Perform molecular docking (AutoDock Vina).

Validate with MD simulations (GROMACS) .

Q. Q6. What are the challenges in scaling up this compound synthesis, and how are they addressed?

Methodological Answer:

- Challenge 1 : Exothermic thiourea cyclization risks thermal runaway at >500 mg scale.

- Solution : Use flow reactors for precise temperature control and rapid mixing .

- Challenge 2 : Thiol oxidation during purification.

- Solution : Purge with inert gas (N₂/Ar) and add antioxidants (e.g., BHT) during column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.